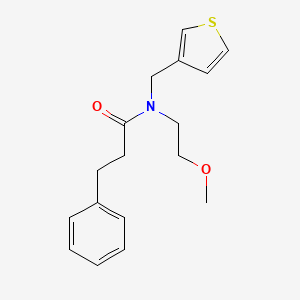

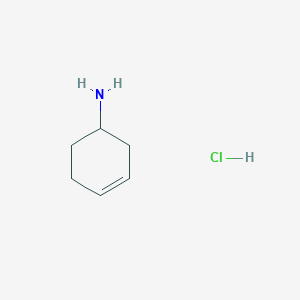

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate” is a chemical compound. It is also known as 2-(4-(((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Molecular Structure Analysis

The empirical formula of “this compound” is C19H30N10O2 . The CAS Number is 1334179-85-9 . The molecular weight is 430.51 .Chemical Reactions Analysis

“this compound” is used as a ligand in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Aplicaciones Científicas De Investigación

Organic Synthesis and Structural Analysis

- Triazolyl-Indole Derivatives Synthesis: A study on the synthesis of triazolyl-indole derivatives incorporating alkylsulfanyl analogues, similar in structural motif to tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate, highlights the application of these compounds in the development of new organic molecules. These compounds were synthesized through reactions involving tert-butyl bromoacetate and characterized by X-ray diffraction, NMR, and DFT studies, which demonstrate their potential in drug discovery and material sciences (Boraei et al., 2021).

Catalysis and Reaction Mechanisms

- Acetylation Mechanisms: The acetylation of alcohols, including tert-butanol, using acetic anhydride catalyzed by DMAP, offers insights into reaction mechanisms that could be relevant for understanding the reactivity and synthesis pathways involving this compound. This research could provide a foundation for designing novel catalytic processes and improving synthetic efficiencies (Xu et al., 2005).

Fungicidal Applications

- Synthesis and Fungicidal Activity: The creation of novel triazolyl derivatives for fungicidal use illustrates the potential agricultural applications of related compounds. These derivatives exhibit significant inhibition against specific fungal pathogens, suggesting that similar compounds like this compound could be explored for agricultural chemical applications (Mao et al., 2013).

Material Science and Imaging

- Chelating Agents for Molecular Imaging: The synthesis of precursor chelating agents for lanthanide ions demonstrates the application of tert-butyl derivatives in enhancing the targeting specificity and pharmacokinetics of contrast media used in molecular imaging. This research points to the potential utility of this compound in developing novel imaging agents (Li et al., 2009).

Environmental Applications

- Degradation Pathways of Organic Solvents: Research on the UV/H2O2 process for degrading organic solvents like methyl tert-butyl ether, which generates various byproducts, including tert-butyl formate, provides insights into environmental remediation techniques. This information could be relevant for studying the environmental impact and degradation pathways of this compound (Stefan et al., 2000).

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have diverse biological activities and interact with multiple receptors .

Cellular Effects

It is known that similar compounds can dramatically accelerate reaction rates and suppress cell cytotoxicity .

Molecular Mechanism

Similar compounds have been found to bind with high affinity to multiple receptors .

Propiedades

IUPAC Name |

tert-butyl 2-(4-acetyltriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCUBGYORRSZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)

![2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2694711.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)